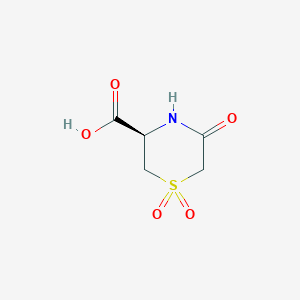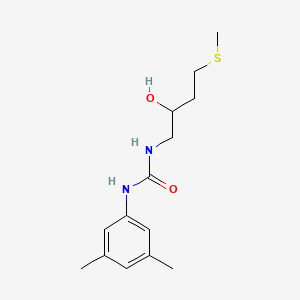
1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea, also known as DMBU, is a synthetic compound that has been studied for its potential applications in various scientific fields. This molecule is of interest due to its unique structure and potential biological activity, which has led to extensive research on its synthesis, mechanism of action, and potential applications in the scientific community.
Applications De Recherche Scientifique
1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea has been studied extensively for its potential applications in various scientific fields. One area of interest is its potential use as a pharmaceutical agent due to its reported biological activity. 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea has been shown to exhibit anti-inflammatory and anti-cancer properties, which make it a promising candidate for further drug development.
Mécanisme D'action
The exact mechanism of action of 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory molecules. Additionally, 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea has been shown to inhibit the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in cell growth and inflammation.
Biochemical and Physiological Effects:
1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea inhibits the growth of certain cancer cell lines and reduces the production of inflammatory molecules. In vivo studies have shown that 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea can reduce inflammation and tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea in lab experiments is its reported biological activity, which makes it a promising candidate for drug development. Additionally, 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea is relatively easy to synthesize and purify, which makes it accessible for research purposes. However, one limitation of using 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea is the lack of understanding of its exact mechanism of action, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea. One area of interest is further exploration of its potential as a pharmaceutical agent. 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea has shown promising anti-inflammatory and anti-cancer properties, and further research could lead to the development of new drugs for these conditions. Additionally, further studies on the mechanism of action of 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea could provide insights into its potential applications in other scientific fields.
Méthodes De Synthèse
The synthesis of 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea involves the reaction of 3,5-dimethylphenyl isocyanate with 2-hydroxy-4-methylsulfanylbutylamine. This reaction results in the formation of 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea, which can then be purified and used for further research.
Propriétés
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-10-6-11(2)8-12(7-10)16-14(18)15-9-13(17)4-5-19-3/h6-8,13,17H,4-5,9H2,1-3H3,(H2,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSCXYDSBHMHOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NCC(CCSC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

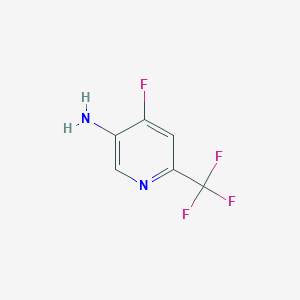

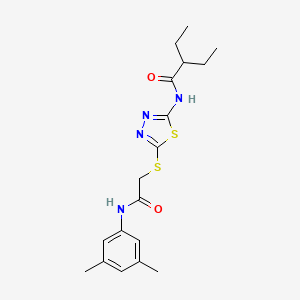

![1-(4-Butoxyphenyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2393865.png)

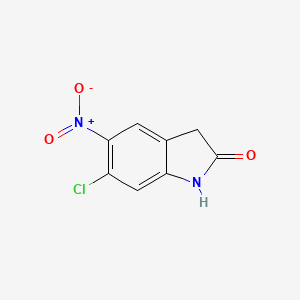
![1-(4-Methylphenyl)-4-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]-2-pyrrolidinone](/img/structure/B2393868.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2393869.png)

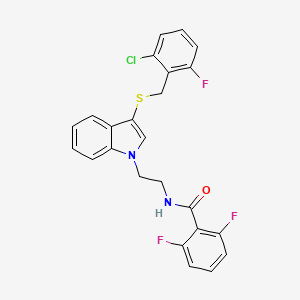
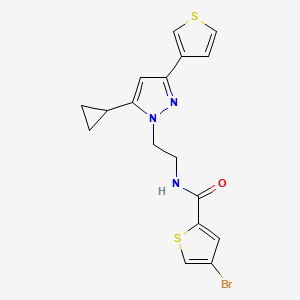
![2-cyclopropyl-4-methyl-6-(methylsulfanyl)-N-[2-(4-phenylpiperazin-1-yl)propyl]pyrimidine-5-carboxamide](/img/structure/B2393877.png)
